molecular formula C16H12ClN B11862514 2-Naphthalenamine, N-(3-chlorophenyl)- CAS No. 5447-28-9

2-Naphthalenamine, N-(3-chlorophenyl)-

Cat. No.: B11862514
CAS No.: 5447-28-9
M. Wt: 253.72 g/mol
InChI Key: XEYHIIBYEOWKLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenamine, N-(3-chlorophenyl)- can be achieved through various synthetic routes. One common method involves the reaction of 2-naphthylamine with 3-chloronitrobenzene under reducing conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenamine, N-(3-chlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)

Major Products

The major products formed from these reactions include quinones, reduced amine derivatives, and various substituted aromatic compounds depending on the specific reagents and conditions used .

Scientific Research Applications

2-Naphthalenamine, N-(3-chlorophenyl)- has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Naphthalenamine, N-(3-chlorophenyl)- is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenamine, N-phenyl-: This compound has a similar structure but lacks the chlorine substituent on the phenyl ring.

    2-Naphthalenamine, 3-methyl-: This compound has a methyl group instead of a chlorine substituent.

Uniqueness

2-Naphthalenamine, N-(3-chlorophenyl)- is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for research and development .

Properties

CAS No.

5447-28-9

Molecular Formula

C16H12ClN

Molecular Weight

253.72 g/mol

IUPAC Name

N-(3-chlorophenyl)naphthalen-2-amine

InChI

InChI=1S/C16H12ClN/c17-14-6-3-7-15(11-14)18-16-9-8-12-4-1-2-5-13(12)10-16/h1-11,18H

InChI Key

XEYHIIBYEOWKLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.